molecular formula C23H24N4O2S B2790993 3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034591-44-9

3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2790993
CAS No.: 2034591-44-9
M. Wt: 420.53
InChI Key: YZWHRZQZCLOZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule designed for preclinical research, featuring a quinazolinone core linked to an ortho-tolyl-substituted 1,2,4-oxadiazole ring via a thioether bridge. This compound belongs to a class of 3-substituted quinazolin-4(3H)-one derivatives that are broadly recognized in scientific literature for their potential as inhibitors of key oncogenic signaling pathways . Specifically, analogous compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116), in vitro . The molecular design, which incorporates a 1,2,4-oxadiazole heterocycle, is a common pharmacophore found in bioactive molecules and is associated with diverse biological activities . The primary research value of this chemotype lies in its potential to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets for tumor growth and angiogenesis . Related derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in cultured cancer cells, suggesting a promising mechanism of action for further investigation . Quinazolinone-based scaffolds are considered privileged structures in medicinal chemistry due to their wide spectrum of biological properties . This product is intended for non-human research applications only, exclusively for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-4-9-14-27-22(28)18-12-7-8-13-19(18)24-23(27)30-15-20-25-21(26-29-20)17-11-6-5-10-16(17)2/h5-8,10-13H,3-4,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWHRZQZCLOZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that incorporates a quinazolinone core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S. The structure features a quinazolinone ring linked to an oxadiazole derivative through a thiomethyl group.

Anticancer Properties

Research indicates that derivatives of quinazolinone, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study demonstrated that quinazolinone derivatives showed cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than that of the standard drug lapatinib .

CompoundCell LineIC50 (µM)Comparison
3-pentyl derivativeMCF-7TBDLower than lapatinib
3-pentyl derivativeA2780TBDLower than lapatinib

The mechanism of action for quinazolinone derivatives typically involves inhibition of multiple tyrosine kinases. Specifically, compounds like 2i and 3i have been shown to act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR kinases . This inhibition disrupts critical signaling pathways involved in cancer cell proliferation.

Other Pharmacological Effects

In addition to anticancer activity, compounds with oxadiazole moieties have been noted for their anti-inflammatory properties. A related study indicated that certain oxadiazole derivatives exhibited moderate anti-inflammatory effects in vitro .

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a series of experiments evaluating the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, it was found that compounds with oxadiazole substitutions displayed enhanced potency compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Inhibitory Activity on Kinases
A detailed examination of the inhibitory profile of synthesized quinazolinone derivatives revealed that specific modifications led to improved selectivity and potency against various kinases. The study utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms at the molecular level .

Q & A

Basic: What are the critical synthetic steps for preparing 3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

Answer:
The synthesis involves three key steps:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazolinone scaffold .

Oxadiazole Ring Construction : Reaction of amidoximes with carboxylic acid derivatives (e.g., o-tolyl-substituted precursors) via microwave-assisted cyclization to improve reaction efficiency .

Thioether Linkage : Coupling the oxadiazole-methylthiol intermediate with the quinazolinone derivative using base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .
Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/methanol) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the quinazolinone carbonyl (δ ~165 ppm), oxadiazole methylene (δ ~4.5 ppm), and o-tolyl aromatic protons (δ 7.1–7.4 ppm) .
    • FT-IR : Confirm thioether (C-S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield in oxadiazole formation?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours (conventional heating) to 30–60 minutes at 120°C, enhancing yield by 15–20% .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .

Advanced: How to resolve contradictory bioactivity data in SAR studies?

Answer:

  • Systematic SAR Analysis :
    • Vary substituents on the o-tolyl group (e.g., electron-withdrawing vs. donating groups) and assess binding affinity to targets like kinase enzymes .
    • Compare thioether vs. ether linkages to evaluate the role of sulfur in target interaction .
  • Statistical Validation : Use ANOVA to determine if observed activity differences are significant (p < 0.05) .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311G(d,p) level to identify electrophilic/nucleophilic sites (e.g., oxadiazole ring) .
    • Calculate HOMO-LUMO gaps to predict redox stability (e.g., gap > 4 eV suggests low reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

  • Accelerated Stability Testing :
    • pH Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via HPLC .
    • Thermal Stress : Heat to 80°C for 48 hours and monitor decomposition products (e.g., quinazolinone hydrolysis) .
      Storage Recommendations : Store at –20°C in amber vials to prevent photodegradation .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify displacement by the compound in kinase inhibition studies .
  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm direct binding .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (parent compound) to <2.5 for enhanced solubility .
  • Metabolic Stability : Replace the pentyl chain with a cyclopentyl group to block CYP450-mediated oxidation .

Advanced: What in silico tools prioritize analogs for synthesis?

Answer:

  • Virtual Screening : Use Schrödinger’s Glide to dock analogs into target pockets (e.g., EGFR kinase) and rank by docking score (<–10 kcal/mol) .
  • ADMET Prediction : Employ SwissADME to filter analogs with poor bioavailability (e.g., >2 violations of Lipinski’s rules) .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Standardized Protocols :
    • Pre-treat cells with serum-free media for 24 hours to minimize growth factor interference .
    • Use internal controls (e.g., staurosporine for apoptosis assays) in each experiment .
  • Data Normalization : Express activity as % inhibition relative to vehicle-treated controls to reduce plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.